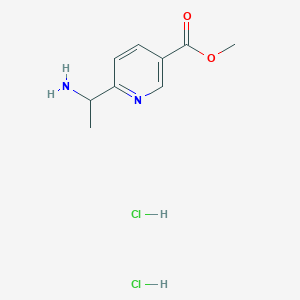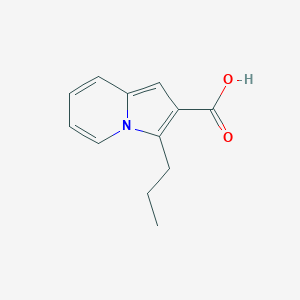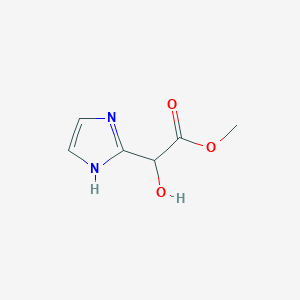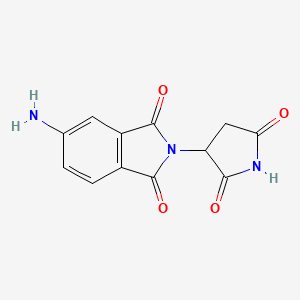
methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride, also known as MAPC-DHC, is a small molecule, which is widely used in scientific research. It is a derivative of pyridine and is used in a variety of applications, such as biochemistry, pharmacology, and drug discovery. MAPC-DHC has a variety of properties, including solubility in water, stability, and low toxicity, which makes it an ideal molecule for use in research.
Applications De Recherche Scientifique
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride is widely used in scientific research. It has been used in a variety of applications, such as biochemistry, pharmacology, and drug discovery. It has been used to study the structure and function of proteins and nucleic acids, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the mechanisms of drug action and to develop new drugs.
Mécanisme D'action
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride acts as a ligand for proteins and nucleic acids, binding to specific sites on the molecules and altering their structure and function. It can also act as an inhibitor of enzymes, blocking their activity and preventing the metabolism of drugs.
Biochemical and Physiological Effects
methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins and nucleic acids, and to inhibit the activity of enzymes. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride is a useful molecule for lab experiments due to its low toxicity and high stability. It is also relatively easy to synthesize and is soluble in water. However, it is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
Future research on methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride could focus on its use in drug discovery, as well as its potential applications in biotechnology, such as gene therapy. It could also be used to investigate the mechanisms of action of drugs, and to develop new drugs. Additionally, further research could be conducted to investigate the biochemical and physiological effects of methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride, as well as its potential therapeutic applications.
Méthodes De Synthèse
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride can be synthesized in a variety of ways. The most common method is the reaction of pyridine-3-carboxylic acid with 1-aminoethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the resulting product is methyl 6-(1-aminoethyl)pyridine-3-carboxylate dihydrochloride. Other methods of synthesis include the reaction of pyridine-3-carboxylic acid with 1-aminoethyl bromide or 1-aminoethyl iodide, and the reaction of pyridine-3-carboxylic acid with 1-aminoethylamine.
Propriétés
IUPAC Name |
methyl 6-(1-aminoethyl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIUFUIZHCTTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(1-aminoethyl)nicotinate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)




![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)